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The table below summarizes the key efficacy and safety data from the pivotal LEONARDA-1 Phase III

clinical trial that supported Lerociclib's approval in China [1] [2].

Parameter Lerociclib + Fulvestrant Placebo + Fulvestrant

Median PFS (Investigator) 11.07 months [1] [2] 5.49 months [1] [2]

Hazard Ratio (HR) for PFS 0.451 (95% CI: 0.311–0.656) [1] [2] —

| Most Common AEs (Grade 3/4) | • Neutropenia: 46.7% (Grade 4: 5.1%) • Leukopenia: 19.7% [2] | — | |

Key GI AEs (All Grades) | • Diarrhea: 19.7% • Nausea/Vomitting: <20% [2] | — | | Grade 3/4 Diarrhea |

0% [2] | — | | Febrile Neutropenia | 0% [2] | — | | Venous Thromboembolism (VTE) | 0% [2] | — | |

Treatment Discontinuation due to AEs | 0.7% [2] | — |

Mechanisms Behind the Safety Profile

Lerociclib's improved tolerability is not accidental but stems from its unique molecular design and

mechanism of action [3] [4].

High CDK4 Selectivity: Lerociclib has a unique "tricyclic and spirocyclic" molecular structure,

engineered for high selectivity towards CDK4 over CDK6 [3] [5]. Since inhibition of CDK6 is more
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closely linked to hematologic toxicity like bone marrow suppression, Lerociclib's selectivity results in

a lower incidence of severe neutropenia [3].
Low CDK9 Inhibition: Gastrointestinal toxicities (like diarrhea) associated with other CDK4/6

inhibitors are often linked to off-target inhibition of CDK9 [3]. Lerociclib exhibits negligible activity
against CDK9, which explains the significantly lower rates of gastrointestinal side effects and the

absence of severe (Grade 3/4) diarrhea [3] [2].
Superior Tumor Penetration: Lerociclib has a very high volume of distribution, leading to tumor

tissue exposure that is approximately 18 times higher than in plasma [4]. This allows the drug to
accumulate and be retained in tumors, providing sustained antitumor activity while potentially

minimizing systemic exposure and its associated side effects [4].

This mechanism of action is summarized in the diagram below:
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Experimental Protocol & Clinical Trial Design

For researchers designing future studies, the LEONARDA-1 trial (NCT05054751) serves as a key reference.

The design elements below contributed to the robust safety and efficacy data [1].
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Trial Design: LEONARDA-1 was a randomized, double-blind, placebo-controlled, multicenter
Phase III study [1].
Patient Population: It enrolled 275 Chinese patients with HR+/HER2- locally advanced or metastatic

breast cancer whose disease had progressed after prior endocrine therapy. The population was broad
and included challenging subgroups: 63.3% had visceral metastases, 37.8% had liver metastases,

and 25.5% had primary endocrine resistance [1].
Dosing Regimen: The experimental arm received Lerociclib 150 mg orally twice daily on a

continuous schedule, plus Fulvestrant (500 mg) per standard dosing. The control arm received a
matching placebo plus Fulvestrant [1]. Treatment cycles were continuous until disease progression or

unacceptable toxicity [1].
Primary Endpoint: The primary endpoint was Investigator-assessed Progression-Free Survival
(PFS). Key secondary endpoints included PFS assessed by a Blinded Independent Central Review
(BICR), Objective Response Rate (ORR), and Safety [1].

Safety Assessments: Safety was evaluated continuously via monitoring of adverse events (AEs),
clinical laboratory tests (including hematology), physical examinations, and electrocardiograms [1] [2].

Key Differentiators and Clinical Implications

The safety profile of Lerociclib addresses several practical challenges in the long-term management of

advanced breast cancer.

Facilitates Continuous Dosing: The low rates of severe AEs and treatment discontinuation (only

0.7% in LEONARDA-1) mean that patients can typically continue treatment without the need for drug
holidays, supporting sustained disease control [3] [2] [5].

Improves Quality of Life and Adherence: With a lower burden of GI toxicity and manageable
hematologic side effects, patients experience a better quality of life and are more likely to adhere to

their treatment regimen [3].
Reduces Monitoring Burden: The absence of significant signals for hepatotoxicity, QTc

prolongation, and venous thromboembolism (VTE) may reduce the need for intensive safety
monitoring compared to some other agents in the class [2] [5].

In summary, Lerociclib's "high selectivity, high penetration, high benefit, and low interruption" profile offers

a valuable new option for researchers and clinicians, potentially changing the risk-benefit calculus in the

treatment of HR+/HER2- advanced breast cancer [3] [4].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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